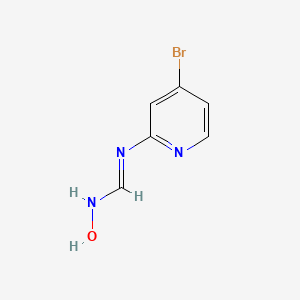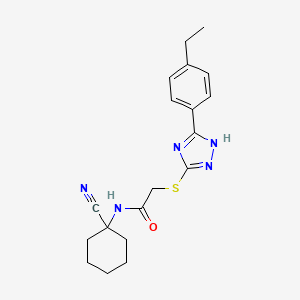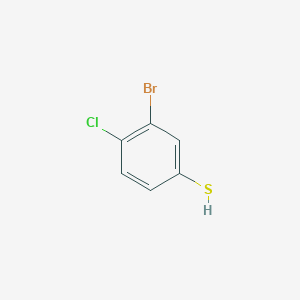![molecular formula C28H30N4O3S B2803483 N-cyclohexyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 2034353-24-5](/img/structure/B2803483.png)
N-cyclohexyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azadibenzocyclooctyne-Biotin conjugate involves multiple steps, including the preparation of the azadibenzocyclooctyne moiety and its subsequent conjugation with biotin. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities .
化学反応の分析
Types of Reactions
Azadibenzocyclooctyne-Biotin conjugate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
科学的研究の応用
Azadibenzocyclooctyne-Biotin conjugate has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Utilized in bioconjugation techniques to study protein interactions.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of Azadibenzocyclooctyne-Biotin conjugate involves its ability to form stable covalent bonds with target molecules. This property makes it useful in bioconjugation techniques, where it can be used to link proteins or other biomolecules. The molecular targets and pathways involved in its action are primarily related to its ability to form these stable bonds .
類似化合物との比較
Similar Compounds
Some compounds similar to Azadibenzocyclooctyne-Biotin conjugate include:
Dibenzocyclooctyne (DBCO): Another compound used in bioconjugation techniques.
Biotin-PEG4-NHS Ester: A biotin derivative used for labeling proteins and other biomolecules.
Uniqueness
What sets Azadibenzocyclooctyne-Biotin conjugate apart from these similar compounds is its unique structure, which allows for more efficient and stable bioconjugation. This makes it particularly valuable in research settings where precise and stable labeling is required .
特性
IUPAC Name |
N-cyclohexyl-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S/c1-35-22-14-8-9-19(15-22)17-32-27(34)26-25(23(16-29-26)20-10-4-2-5-11-20)31-28(32)36-18-24(33)30-21-12-6-3-7-13-21/h2,4-5,8-11,14-16,21,29H,3,6-7,12-13,17-18H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZNDNYGXFLQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2803405.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2803406.png)



![2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2803415.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2803418.png)
![8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803420.png)


